![molecular formula C21H31N3O3S B1649887 1-[3-[[3-(4-methyl-1,3-thiazol-5-yl)propylamino]methyl]phenoxy]-3-morpholin-4-ylpropan-2-ol CAS No. 1070433-17-8](/img/structure/B1649887.png)
1-[3-[[3-(4-methyl-1,3-thiazol-5-yl)propylamino]methyl]phenoxy]-3-morpholin-4-ylpropan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-[[3-(4-methyl-1,3-thiazol-5-yl)propylamino]methyl]phenoxy]-3-morpholin-4-ylpropan-2-ol, also known by its CAS number 1070433-17-8, is a compound with the molecular formula C21H31N3O3S and a molecular weight of 405.6
Chemical Reactions Analysis
1-[3-[[3-(4-methyl-1,3-thiazol-5-yl)propylamino]methyl]phenoxy]-3-morpholin-4-ylpropan-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The specific reagents and conditions used in these reactions are not explicitly detailed in the available sources. common reagents for such reactions may include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[3-[[3-(4-methyl-1,3-thiazol-5-yl)propylamino]methyl]phenoxy]-3-morpholin-4-ylpropan-2-ol has several scientific research applications across different fields:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound may be utilized in biochemical assays and studies involving enzyme interactions.
Industry: It could be used in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[3-[[3-(4-methyl-1,3-thiazol-5-yl)propylamino]methyl]phenoxy]-3-morpholin-4-ylpropan-2-ol involves its interaction with specific molecular targets and pathways. detailed information on its exact mechanism of action is not available in the current literature . Generally, such compounds exert their effects by binding to target proteins or enzymes, thereby modulating their activity and influencing various biological pathways.
Properties
CAS No. |
1070433-17-8 |
|---|---|
Molecular Formula |
C21H31N3O3S |
Molecular Weight |
405.6 |
IUPAC Name |
1-[3-[[3-(4-methyl-1,3-thiazol-5-yl)propylamino]methyl]phenoxy]-3-morpholin-4-ylpropan-2-ol |
InChI |
InChI=1S/C21H31N3O3S/c1-17-21(28-16-23-17)6-3-7-22-13-18-4-2-5-20(12-18)27-15-19(25)14-24-8-10-26-11-9-24/h2,4-5,12,16,19,22,25H,3,6-11,13-15H2,1H3 |
InChI Key |
YIYMCRPWOYYOER-UHFFFAOYSA-N |
SMILES |
CC1=C(SC=N1)CCCNCC2=CC(=CC=C2)OCC(CN3CCOCC3)O |
Canonical SMILES |
CC1=C(SC=N1)CCCNCC2=CC(=CC=C2)OCC(CN3CCOCC3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4aS,9bR)-2,8-dimethyl-5-(4-nitrophenyl)sulfonyl-1,2,3,4,4a,9b-hexahydropyrido[4,3-b]indol-2-ium;chloride](/img/structure/B1649804.png)
![1-[(2,4-Dichlorophenyl)methyl]pyridin-1-ium-4-amine;chloride](/img/structure/B1649805.png)
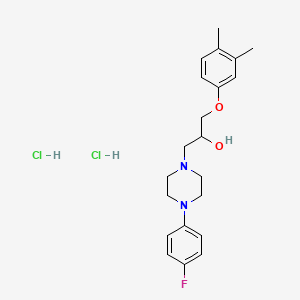

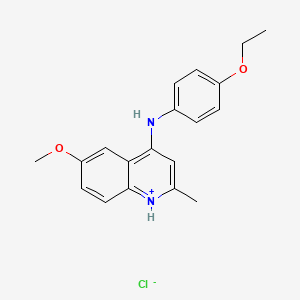
![3-Bromo-4-{[(1-cyclopropylethyl)carbamoyl]methoxy}benzoic acid](/img/structure/B1649811.png)
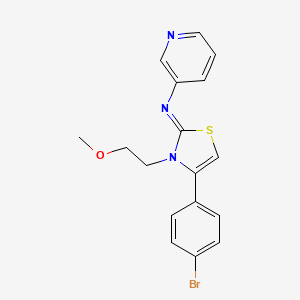
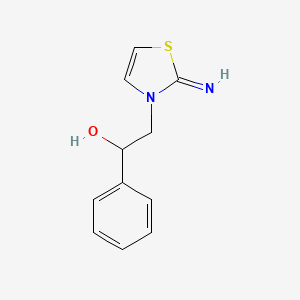
![N-{[5-(4-fluorophenyl)-2-furyl]methyl}-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B1649816.png)

![Propan-2-yl 2-[3-(ethylsulfamoyl)benzoyloxy]acetate](/img/structure/B1649818.png)
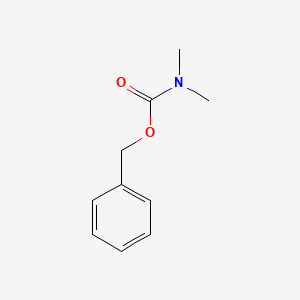
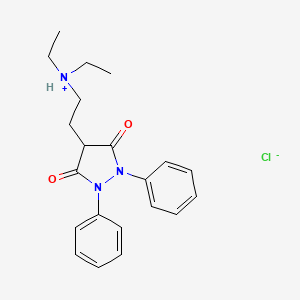
![4-Amino-N-[2-[(4-ethoxyphenyl)methylamino]ethyl]-1,2,5-oxadiazol-5-ium-3-carboxamide;chloride](/img/structure/B1649822.png)
